Cas no 1467823-14-8 (4-aminooxepane-4-carboxylic acid)

4-aminooxepane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Oxepanecarboxylic acid, 4-amino-
- 4-aminooxepane-4-carboxylic acid
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- MDL: MFCD21124995
- インチ: 1S/C7H13NO3/c8-7(6(9)10)2-1-4-11-5-3-7/h1-5,8H2,(H,9,10)
- InChIKey: PALIQNBNGDRHNW-UHFFFAOYSA-N
- SMILES: O1CCCC(N)(C(O)=O)CC1
4-aminooxepane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223306-1.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 1.0g |
$1086.0 | 2024-06-20 | |
Enamine | EN300-223306-0.05g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 0.05g |
$912.0 | 2024-06-20 | |
Enamine | EN300-223306-10.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 10.0g |
$4667.0 | 2024-06-20 | |
Enamine | EN300-223306-5g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 5g |
$3147.0 | 2023-09-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-250mg |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 250mg |
¥4170.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-500mg |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 500mg |
¥6956.0 | 2024-04-24 | |
Enamine | EN300-223306-0.1g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 0.1g |
$956.0 | 2024-06-20 | |
Enamine | EN300-223306-5.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 5.0g |
$3147.0 | 2024-06-20 | |
Enamine | EN300-223306-2.5g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 2.5g |
$2127.0 | 2024-06-20 | |
Enamine | EN300-223306-1g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 1g |
$1086.0 | 2023-09-15 |
4-aminooxepane-4-carboxylic acid 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
4-aminooxepane-4-carboxylic acidに関する追加情報
4-Aminooxepane-4-Carboxylic Acid: A Comprehensive Overview
4-Aminooxepane-4-carboxylic acid (CAS No. 1467823-14-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure featuring an oxepane ring with both an amino and carboxylic acid group at the 4-position, has garnered attention due to its potential applications in drug development and as a building block for advanced materials. Recent studies have further elucidated its properties, making it a subject of ongoing research.
The chemical structure of 4-aminooxepane-4-carboxylic acid is defined by its seven-membered oxepane ring, which introduces rigidity and specific electronic properties to the molecule. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group at the same carbon atom (C4) creates a unique functionalized platform. This duality allows for versatile reactivity, enabling the molecule to participate in various chemical transformations. Researchers have explored its ability to form hydrogen bonds, which is crucial for its potential role in bioactive compounds.
Recent advancements in synthetic chemistry have led to improved methods for the preparation of 4-aminooxepane-4-carboxylic acid. Traditionally, the synthesis involved multi-step processes, including ring-closing reactions and functional group transformations. However, modern approaches leverage catalytic asymmetric synthesis and green chemistry principles to enhance efficiency and reduce environmental impact. These methods not only streamline production but also pave the way for large-scale manufacturing, which is essential for industrial applications.
The pharmacological properties of 4-aminooxepane-4-carboxylic acid have been a focal point of recent investigations. Studies suggest that this compound exhibits potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate key enzymes involved in neurotransmitter metabolism has been highlighted in several preclinical trials. Furthermore, research into its anti-inflammatory properties has opened new avenues for its use in treating chronic inflammatory conditions.
In terms of applications, 4-aminooxepane-4-carboxylic acid has shown promise as a precursor for peptide synthesis and drug delivery systems. Its structural versatility allows it to serve as a scaffold for creating bioactive molecules with tailored functionalities. Additionally, its role in materials science is gaining traction, with studies exploring its use in creating stimuli-responsive polymers and advanced drug delivery vehicles.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-aminooxepane-4-carboxylic acid. Quantum mechanical calculations have revealed that the oxepane ring imparts unique electronic properties, enhancing the molecule's ability to engage in specific interactions with biological targets. These findings are instrumental in guiding future research aimed at optimizing its bioavailability and efficacy.
Looking ahead, the development of novel derivatives of 4-aminooxepane-4-carboxylic acid holds significant potential for expanding its utility across various industries. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications. Moreover, ongoing research into its biodegradation pathways aims to ensure its environmental safety, aligning with global sustainability goals.
In conclusion, 4-Aminooxepane-4-carboxylic acid (CAS No. 1467823-14-8) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile functionality, and promising pharmacological profile make it a valuable asset in contemporary research and development efforts. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in advancing medicine and materials science.
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